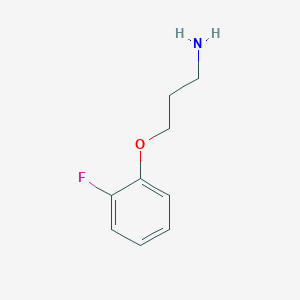![molecular formula C10H17NO2 B1167711 乙基 (1S,2R,3S,4R)-3-氨基双环[2.2.1]庚烷-2-羧酸盐 CAS No. 105786-35-4](/img/structure/B1167711.png)
乙基 (1S,2R,3S,4R)-3-氨基双环[2.2.1]庚烷-2-羧酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester, also known as Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester, is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对映体纯合成
研究表明,相关双环化合物的对映体纯合成。例如,Cativiela 等人(1993 年)开发了以对映体纯的形式合成甲基 2-外氰基-3-外苯基-5,6-内(或外)环氧双环[2.2.1]庚烷-2-内羧酸盐的方法,强调了该化合物在立体化学控制合成过程中的作用 C. Cativiela、A. Avenoza、J. M. Peregrina,1993 年。
氨基酸衍生物
该化合物是合成新型氨基酸衍生物不可或缺的一部分。Palkó 等人(2013 年)阐明了各种氨基双环[2.2.2]辛烷羧酸及其饱和类似物的对映体合成,突出了相关结构在合成复杂氨基酸衍生物中的多功能性 Márta Palkó、M. Hänninen、R. Sillanpää、F. Fülöp,2013 年。
水溶液中的分子合成
H. Waldmann 和 M. Braun(1991 年)探索了通过水溶液中的 Aza-Diels-Alder 反应不对称合成双环氨基酸衍生物。这项工作阐明了使用水作为双环化合物合成中溶剂的潜力,可能包括乙基 (1S,2R,3S,4R)-3-氨基双环[2.2.1]庚烷-2-羧酸盐 H. Waldmann、M. Braun,1991 年。
构象受限类似物
Buñuel 等人(1997 年)对具有降冰片骨架的构象受限天冬氨酸类似物的研究表明,双环化合物可用于设计构象受限的生物活性分子类似物 E. Buñuel、C. Cativiela、M. D. Díaz-de-Villegas、J. Gálvez,1997 年。
核苷类似物
从 3-(羟甲基)双环[2.2.1]庚烷-2,5-二醇衍生的新型构象锁定碳环核苷的创建展示了双环化合物在核苷类似物合成中的重要性。该应用对于治疗剂的开发至关重要 H. Hřebabecký、M. Masojídková、M. Dračínský、A. Holý,2006 年。
运输应用
Christensen 等人(1983 年)重点介绍了 3-氨基双环[3.2.1]辛烷-3-羧酸的合成和运输应用,表明双环氨基酸在生物运输机制中的潜力 H. Christensen、M. Handlogten、J. Vadgama、E. de la Cuesta、P. Ballesteros、G. G. Trigo、C. Avendaño,1983 年。
作用机制
安全和危害
未来方向
The future research directions for this compound could involve exploring its potential uses. For example, it could be studied for its potential as a pharmaceutical or as a building block for synthesizing other compounds. Further studies could also explore its physical and chemical properties in more detail .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "1,3-cyclohexadiene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethylamine" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 1,3-cyclohexadiene in the presence of sodium borohydride to form a diastereomeric mixture of bicyclo[2.2.1]heptane derivatives.", "Step 2: The diastereomeric mixture is treated with hydrochloric acid to selectively hydrolyze the ester group of the desired diastereomer.", "Step 3: The resulting carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 5: The diazonium salt is then treated with sodium bicarbonate to form the corresponding azo compound.", "Step 6: The azo compound is reduced with sodium borohydride to form the desired amine.", "Step 7: The amine is then reacted with ethyl chloroformate in the presence of sodium hydroxide to form the final product, Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate." ] } | |
CAS 编号 |
105786-35-4 |
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8+,9-/m1/s1 |
InChI 键 |
UIFFSCXLBNDAFP-RYPBNFRJSA-N |
手性 SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N |
SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
规范 SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
同义词 |
DIEXO-3-AMINO-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID ETHYL ESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




